1,4-Bis(5-bromo-2-ethoxybenzenesulfonyl)-2-methylpiperazine
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Overview
Description
1,4-Bis(5-bromo-2-ethoxybenzenesulfonyl)-2-methylpiperazine is a complex organic compound characterized by the presence of bromine, ethoxy, and sulfonyl groups attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(5-bromo-2-ethoxybenzenesulfonyl)-2-methylpiperazine typically involves multi-step organic reactions. One common method includes the bromination of 2-ethoxybenzenesulfonyl chloride followed by a coupling reaction with 2-methylpiperazine. The reaction conditions often require the use of solvents like dichloromethane or toluene and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(5-bromo-2-ethoxybenzenesulfonyl)-2-methylpiperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfonyl groups can participate in redox reactions under specific conditions.
Coupling Reactions: The compound can form bonds with other aromatic or aliphatic compounds through coupling reactions.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide or potassium fluoride in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atoms.
Scientific Research Applications
1,4-Bis(5-bromo-2-ethoxybenzenesulfonyl)-2-methylpiperazine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: It can be used to study the interactions of sulfonyl-containing compounds with biological systems, providing insights into enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1,4-Bis(5-bromo-2-ethoxybenzenesulfonyl)-2-methylpiperazine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl groups can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The bromine atoms may also play a role in modulating the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(2-ethoxybenzenesulfonyl)-2-methylpiperazine: Lacks the bromine atoms, which may affect its reactivity and binding properties.
1,4-Bis(5-bromo-2-methoxybenzenesulfonyl)-2-methylpiperazine: Contains methoxy groups instead of ethoxy groups, potentially altering its solubility and chemical behavior.
Uniqueness
1,4-Bis(5-bromo-2-ethoxybenzenesulfonyl)-2-methylpiperazine is unique due to the presence of both bromine and ethoxy groups, which confer specific chemical properties and reactivity. These features make it a valuable compound for various applications in research and industry.
Biological Activity
1,4-Bis(5-bromo-2-ethoxybenzenesulfonyl)-2-methylpiperazine (CAS Number: 496014-55-2) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H26Br2N2O6S2
- Molecular Weight : 626.38 g/mol
- Structure : The compound features a piperazine core substituted with two 5-bromo-2-ethoxybenzenesulfonyl groups, which are believed to contribute to its biological activity.
Pharmacological Activity
This compound exhibits various biological activities, primarily as an inhibitor of specific enzymes and receptors. The following sections detail its pharmacological effects:
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of phosphodiesterases (PDEs), enzymes that regulate intracellular levels of cyclic nucleotides (cAMP and cGMP). PDE inhibitors are significant in treating conditions like erectile dysfunction and pulmonary hypertension.
Anticancer Activity
Preliminary studies have shown that compounds similar to this compound possess anticancer properties. The sulfonyl group is known to enhance the compound's interaction with DNA and inhibit cancer cell proliferation. For instance:
- Case Study : A study evaluating the cytotoxic effects of sulfonamide derivatives on breast cancer cells demonstrated that derivatives with similar structural motifs significantly reduced cell viability through apoptosis induction .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of PDEs : This leads to increased levels of cAMP and cGMP, which can modulate numerous signaling pathways involved in cell proliferation and apoptosis.
- Intercalation with DNA : The structural components allow it to intercalate into DNA strands, potentially disrupting replication and transcription processes.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
1,4-bis[(5-bromo-2-ethoxyphenyl)sulfonyl]-2-methylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26Br2N2O6S2/c1-4-30-18-8-6-16(22)12-20(18)32(26,27)24-10-11-25(15(3)14-24)33(28,29)21-13-17(23)7-9-19(21)31-5-2/h6-9,12-13,15H,4-5,10-11,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFHQMIVVVNERM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCN(C(C2)C)S(=O)(=O)C3=C(C=CC(=C3)Br)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26Br2N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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